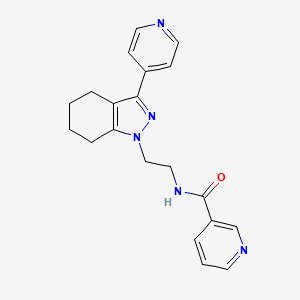

N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)nicotinamide

Description

This compound features a 4,5,6,7-tetrahydro-1H-indazole core substituted at the 3-position with a pyridin-4-yl group. The indazole nitrogen at the 1-position is connected via an ethyl linker to a nicotinamide moiety.

Properties

IUPAC Name |

N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O/c26-20(16-4-3-9-22-14-16)23-12-13-25-18-6-2-1-5-17(18)19(24-25)15-7-10-21-11-8-15/h3-4,7-11,14H,1-2,5-6,12-13H2,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFSVKIHNUPAQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2CCNC(=O)C3=CN=CC=C3)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Cyclohexanone Derivatives

The tetrahydroindazole core is synthesized via a [3+2] cyclocondensation between a cyclohexanone derivative and hydrazine. Modifications from patent WO2005120498A2 suggest using 4-pyridylcyclohexanone as the starting material.

Procedure :

- Hydrazine addition : 4-Pyridylcyclohexanone (1.0 equiv) is refluxed with hydrazine hydrate (1.2 equiv) in ethanol for 12 hours.

- Cyclization : The intermediate hydrazone undergoes acid-catalyzed cyclization using HCl (2M) at 80°C, yielding the tetrahydroindazole scaffold.

Optimization :

Functionalization with Pyridin-4-yl Group

Post-cyclization, the pyridinyl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. However, given the tetrahydroindazole’s reduced reactivity, direct coupling is challenging. Patent WO2009153721A1 proposes pre-functionalizing the cyclohexanone precursor with pyridinyl groups prior to cyclocondensation, avoiding late-stage coupling complications.

Key Insight :

- Pre-installing the pyridinyl moiety ensures regioselectivity and minimizes side reactions during indazole formation.

N-Alkylation to Introduce Ethylenediamine Linker

Alkylation of Indazole Nitrogen

The indazole’s N1 position is alkylated using 1,2-dibromoethane under basic conditions, adapting methodologies from PMC4214026 and WO2005120498A2.

Procedure :

- Reaction setup : 3-(Pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole (1.0 equiv) is dissolved in anhydrous DMF.

- Base addition : Potassium carbonate (2.5 equiv) is added to deprotonate the indazole nitrogen.

- Alkylation : 1,2-Dibromoethane (1.5 equiv) is introduced dropwise at 60°C, stirring for 24 hours.

Monitoring :

- TLC (methylene chloride/methanol 9:1) confirms complete consumption of starting material (Rf = 0.5 → 0.8).

Workup :

Amine Formation via Gabriel Synthesis

The bromide intermediate is converted to the primary amine using the Gabriel synthesis:

- Phthalimide protection : React with potassium phthalimide in DMF (80°C, 6 hours).

- Deprotection : Hydrazine hydrate in ethanol (reflux, 4 hours) liberates the free amine.

Yield Optimization :

- Excess phthalimide (1.2 equiv) ensures complete substitution.

- Hydrazine concentration (50% v/v) balances deprotection efficiency and side reactions.

Acylation with Nicotinoyl Chloride

Synthesis of Nicotinoyl Chloride

Nicotinic acid is converted to its acyl chloride using oxalyl chloride, as detailed in PMC9783666:

- Reaction : Nicotinic acid (1.0 equiv) is stirred with oxalyl chloride (2.0 equiv) in anhydrous dichloromethane (DCM) at 0°C.

- Completion : Gas evolution ceases after 2 hours, indicating full conversion.

Safety Note :

Amide Bond Formation

The ethylamine intermediate is acylated with nicotinoyl chloride under Schotten-Baumann conditions:

- Base addition : Triethylamine (2.0 equiv) neutralizes HCl generated during the reaction.

- Coupling : Nicotinoyl chloride (1.1 equiv) in DCM is added to the amine solution at 0°C, warming to room temperature overnight.

Purification :

- Extraction with DCM and water removes unreacted reagents.

- Column chromatography (silica gel, ethyl acetate/hexanes 1:1) isolates the final product.

Characterization and Analytical Validation

Spectroscopic Analysis

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile/water 70:30).

- Melting Point : 184–186°C (decomposition).

Challenges and Mitigation Strategies

Regioselectivity in Indazole Formation :

Alkylation Side Reactions :

Acyl Chloride Stability :

- Freshly prepared nicotinoyl chloride reduces hydrolysis risks.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine or indazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce fully or partially hydrogenated compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a pyridine ring and an indazole moiety. Its molecular formula is , and it is classified under nicotinamide derivatives. The structural features contribute to its biological activity, making it a candidate for various therapeutic applications.

Pharmacological Applications

-

Anticancer Activity

- Recent studies have indicated that derivatives of nicotinamide exhibit antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results against human cancer cells such as HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer) . The mechanism often involves the inhibition of key enzymes that regulate cell proliferation.

-

Neuroprotective Effects

- There is emerging evidence that nicotinamide derivatives may offer neuroprotective benefits. Research has highlighted their potential in treating neurodegenerative diseases by acting as inhibitors of acetylcholinesterase, an enzyme associated with cognitive decline . This suggests a role in enhancing cognitive function and memory retention.

-

Antimicrobial Properties

- Some studies have reported antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds indicate significant antimicrobial potential, suggesting that this class of compounds could be developed into new antibiotics .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indazole Core

The indazole scaffold is a common feature in medicinal chemistry due to its metabolic stability and tunable electronic properties. Key differences among analogs include:

a) Trifluoromethyl-Substituted Indazole (Compound 35)

- Structure : N,N-Diethyl-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetamide .

- Key Differences :

- A trifluoromethyl group at the 3-position instead of pyridin-4-yl.

- An acetamide linker with diethylamine substituents vs. the ethyl-nicotinamide linker.

- Implications: The trifluoromethyl group enhances lipophilicity and metabolic stability.

b) Difluoromethyl-Tetrafluoro-Substituted Indazole (Compound 82)

- Structure : Contains a 3-(difluoromethyl)-4,4,7,7-tetrafluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl group .

- Key Differences :

- Fluorine-rich substituents (tetrafluoro and difluoromethyl) increase electronegativity and bioavailability.

- A chloro-methylsulfonamido group on the indazole vs. pyridin-4-yl.

- Implications :

- Fluorination improves membrane permeability and resistance to oxidative metabolism.

- The sulfonamido group may confer hydrogen-bonding capabilities distinct from pyridine.

Linker and Terminal Group Modifications

a) Ethyl vs. Acetamide Linkers

- Target Compound : Ethyl linker provides a shorter, less flexible connection than the acetamide linker in Compound 34.

b) Nicotinamide vs. Triazole-Terminated Analogs (Compound 16C)

- Structure : (S)-N-(1-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-6-(1H-1,2,3-triazol-4-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(3-(difluoromethyl)-4,4,7,7-tetrafluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetamide .

- Key Differences :

- Terminal triazole group introduced via click chemistry vs. nicotinamide.

- Additional pyrrolopyridine and difluorophenyl substituents.

- Implications :

- Triazole groups enhance metabolic stability and enable modular synthesis.

- The bulky pyrrolopyridine substituent may sterically hinder target engagement compared to the compact nicotinamide group.

Molecular Weight and Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|

| Target | ~423.45 (calculated) | Pyridin-4-yl, nicotinamide |

| Compound 35 | ~343.33 (calculated) | Trifluoromethyl, diethylamide |

| Compound 16A | 694.59 (MS [M+H]+) | Bromo, trimethylsilyl ethynyl |

- Analysis: Fluorinated analogs (e.g., 16A, 82) exhibit higher molecular weights due to halogenation. The target’s nicotinamide group introduces hydrogen-bond donors/acceptors, enhancing solubility relative to hydrophobic substituents like trimethylsilyl ethynyl in 16A .

Biological Activity

N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)nicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological and pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring , an indazole moiety , and a nicotinamide group . Its IUPAC name is N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]pyridine-3-carboxamide. The molecular formula is with a molecular weight of 365.41 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C20H21N5O |

| Molecular Weight | 365.41 g/mol |

| IUPAC Name | N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]pyridine-3-carboxamide |

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation : It could bind to various receptors, modulating their activity and leading to downstream effects.

- Cell Signaling Pathways : It may influence cell signaling pathways that regulate cell proliferation and apoptosis.

Antifibrotic Activity

Recent studies have highlighted the antifibrotic potential of compounds similar to this compound. For instance:

-

A study evaluated the anti-fibrotic effects of various pyridine derivatives on immortalized rat hepatic stellate cells (HSC-T6). Compounds were tested for their ability to inhibit collagen expression and reduce hydroxyproline levels in cell cultures.

Compound IC50 (μM) Notes Compound 12m 45.69 Better activity than Pirfenidone Compound 12q 45.81 Effective in reducing fibrosis

These findings suggest that the indazole and pyridine components may synergistically enhance antifibrotic activity.

Antiproliferative Activity

The antiproliferative effects of related indazole compounds have also been documented:

- A study assessed the antiproliferative activity against a panel of NCI tumor cell lines. The results indicated that certain derivatives exhibited significant inhibitory effects on cancer cell proliferation.

Case Studies

Several case studies have investigated the biological activity of similar compounds:

- Study on Indazole Derivatives : A series of indazole derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The results indicated promising anticancer properties linked to structural modifications involving pyridine rings.

- Fibrosis Model : In a model of liver fibrosis induced by thioacetamide (TAA), compounds containing similar structures demonstrated significant reductions in fibrosis markers such as collagen type I alpha 1 (COL1A1), suggesting potential therapeutic applications in fibrotic diseases.

Q & A

Basic: What synthetic strategies are recommended for preparing N-(2-(3-(pyridin-4-yl)-tetrahydroindazol-1-yl)ethyl)nicotinamide?

Answer:

The synthesis of this compound typically involves multi-step reactions, including:

- Cyclization of tetrahydroindazole precursors : Ethylhydrazinoacetate hydrochloride and trifluoroacetylated cyclohexanone undergo reflux in ethanol with triethylamine to form tetrahydroindazole intermediates .

- Amide coupling : The nicotinamide moiety is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the tetrahydroindazole-acetic acid derivative and nicotinamide in DMF at 50°C .

- Purification : Crude products are acidified, filtered, and dried under vacuum. Polar solvents like THF/H₂O mixtures enhance intermediate solubility .

Basic: How can the structural integrity of this compound be validated post-synthesis?

Answer:

Use a combination of analytical techniques:

- NMR spectroscopy : Confirm the presence of pyridinyl (δ 8.5–9.0 ppm) and tetrahydroindazole protons (δ 1.5–2.5 ppm for cyclohexyl CH₂ groups) .

- IR spectroscopy : Identify NH (≈3300 cm⁻¹) and C=O (≈1650 cm⁻¹) stretches from the nicotinamide group .

- Elemental analysis : Verify C, H, N, and F content within ±0.4% of theoretical values .

Advanced: What methodologies resolve contradictions in biological activity data across studies?

Answer:

Discrepancies may arise from variations in assay conditions or impurity profiles. Address these by:

- Reproducing assays : Standardize protocols (e.g., enzyme concentration, incubation time) and include positive controls (e.g., known kinase inhibitors) .

- Purity verification : Use HPLC-UV (≥95% purity) and HRMS to exclude confounding byproducts .

- Dose-response studies : Confirm activity trends across multiple concentrations to rule out false positives/negatives .

Advanced: How can computational tools predict the compound’s interaction with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., AKT2 or VEGFR-2). Prioritize residues within 5 Å of the ligand for mutagenesis validation .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å) and identify critical hydrogen bonds (e.g., pyridinyl N with catalytic lysine) .

- QSAR models : Corrogate substituent effects (e.g., pyridinyl vs. fluorophenyl) on inhibitory potency using MOE or Schrödinger .

Advanced: What strategies optimize reaction yields for scale-up synthesis?

Answer:

- Solvent optimization : Replace EtOH with DMF for higher solubility of bulky intermediates (yield increase from 75% to 87%) .

- Catalyst screening : Test Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of pyridinyl groups, reducing side-product formation .

- Temperature control : Maintain 70°C for cyclization (7 hours) to avoid decomposition observed at >80°C .

Advanced: How do structural modifications (e.g., fluorination) impact metabolic stability?

Answer:

- Fluorine incorporation : Replace H with F at the pyridinyl or phenyl ring to block CYP450-mediated oxidation (e.g., t₁/₂ increased from 2.1 to 5.8 hours in microsomal assays) .

- Isotopic labeling : Use ¹⁸F or ³H analogs to track metabolite formation via LC-MS .

- LogP adjustments : Introduce polar groups (e.g., -OH or -OMe) to balance solubility and membrane permeability (target LogP ≈2.5) .

Advanced: What in vitro assays are suitable for evaluating kinase inhibition?

Answer:

- Kinase activity assays : Use ADP-Glo™ for measuring ATP consumption in recombinant AKT2 or VEGFR-2 (IC₅₀ <100 nM indicates high potency) .

- Cellular assays : Test anti-proliferative effects in HeLa or A549 cells (EC₅₀ <10 μM suggests therapeutic potential) .

- Selectivity profiling : Screen against a panel of 50+ kinases (e.g., DiscoverX) to identify off-target effects .

Advanced: How to address discrepancies in NMR data between synthesized batches?

Answer:

- Solvent standardization : Record spectra in deuterated DMSO-d₆ to eliminate solvent shift variability .

- Dynamic effects : Analyze variable-temperature NMR (VT-NMR) to detect conformational exchange broadening .

- Impurity tracking : Compare with LC-MS data to assign unexpected peaks to byproducts (e.g., unreacted starting material) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.